molecular formula C7H8N2O2 B030045 3-(Pyrimidin-2-yl)propanoic acid CAS No. 439108-20-0

3-(Pyrimidin-2-yl)propanoic acid

Cat. No. B030045
M. Wt: 152.15 g/mol
InChI Key: UXTNNDRHOGJJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-(Pyrimidin-2-yl)propanoic acid" is a compound that has garnered interest due to its potential applications in various fields of chemistry and pharmacology. Its structural complexity and reactivity make it a subject of numerous studies focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • One-step Synthesis : A study by Harutyunyan et al. (2015) explored the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid, demonstrating the versatility in synthesizing derivatives of pyrimidin-2-ylpropanoic acid (Harutyunyan et al., 2015).
  • Diversity-Oriented Synthesis : Berzosa et al. (2011) described the synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, highlighting an unusual Michael addition approach, showcasing the adaptability of synthesis methods for such compounds (Berzosa et al., 2011).

Molecular Structure Analysis

  • Structural and UV Studies : Yao et al. (2013) conducted structural and UV studies on uracil derivatives of 3-(pyrimidin-2-yl)propanoic acid, providing insights into the molecular structure through crystallography and spectroscopic methods (Yao et al., 2013).

Chemical Reactions and Properties

  • Reaction with Aromatic Amines : The study by Harutyunyan et al. (2015) also sheds light on the chemical reactions of 3-(pyrimidin-2-yl)propanoic acid with aromatic amines, showing its reactivity and potential for creating diverse chemical structures (Harutyunyan et al., 2015).

Physical Properties Analysis

  • Crystal Structure and Thermal Stability : The research by Yao et al. (2013) not only examines the molecular structure but also provides information on the physical properties such as crystal structure and thermal stability of the compound (Yao et al., 2013).

Chemical Properties Analysis

  • Diversity in Chemical Properties : The synthesis methods described by Berzosa et al. (2011) and Harutyunyan et al. (2015) indicate a wide range of chemical properties that can be attributed to the various derivatives of 3-(pyrimidin-2-yl)propanoic acid, depending on the specific synthesis route and reactants involved (Berzosa et al., 2011); (Harutyunyan et al., 2015).

Scientific Research Applications

Synthesis of Complex Molecules

Research has shown that derivatives of 3-(Pyrimidin-2-yl)propanoic acid can be utilized in the one-step synthesis of various complex molecules. For instance, the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with different aromatic amines in polyphosphoric acid leads to the formation of N-(pyridin-2-yl)propanamides, pyrido[2,3-d]pyrimidines, and other related compounds, showcasing the versatility of these derivatives in synthetic chemistry A. A. Harutyunyan et al., 2015. Similarly, the diversity-oriented synthesis approach has been applied to create 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, further highlighting the compound’s utility in generating biologically relevant pyrimidine derivatives with potential applications in drug discovery X. Berzosa et al., 2011.

Medicinal Chemistry and Bioactivity

In the realm of medicinal chemistry, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which are structurally related to 3-(Pyrimidin-2-yl)propanoic acid, have been synthesized and tested for their inhibitory activity against human protein kinase CK2. Compounds showing significant activity suggest the potential for developing novel inhibitors that could serve as therapeutic agents A. Golub et al., 2011. Another study focused on the synthesis and structural investigation of uracil derivatives, which are closely related to the parent compound, providing insights into their interaction with biological molecules and potential applications in drug design Ting Yao et al., 2013.

Molecular Interactions and Binding Studies

The interaction of pyrimidine derivatives with biological molecules has also been a subject of interest. For example, p-hydroxycinnamic acid amides, incorporating pyrimidin-2-yl motifs, have been synthesized and their interactions with bovine serum albumin studied. These investigations are crucial for understanding the molecular basis of drug-protein interactions and developing more effective therapeutic agents Fa-Yan Meng et al., 2012.

Safety And Hazards

The safety information for 3-(Pyrimidin-2-yl)propanoic acid indicates that it may be hazardous. The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, mist, vapors, or spray .

properties

IUPAC Name

3-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTNNDRHOGJJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408921
Record name 3-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yl)propanoic acid

CAS RN

439108-20-0
Record name 3-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrimidin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyrimidin-2-yl)propanoic acid
Reactant of Route 3
3-(Pyrimidin-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Pyrimidin-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Pyrimidin-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(Pyrimidin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.